N-(3-Methoxyphenyl)Cinnamamide
Overview
Description
N-(3-Methoxyphenyl)Cinnamamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxyphenyl)Cinnamamide is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with this enzyme can influence the breakdown of complex carbohydrates, potentially impacting conditions like diabetes .
Mode of Action
This compound inhibits α-glucosidase activity, thereby slowing down the breakdown of carbohydrates and reducing the absorption of glucose in the body . This inhibition is achieved through the compound’s interaction with key residues of α-glucosidase, namely His626, Asp469, and Asp568 .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway. This results in a slower breakdown and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels after meals . This can be particularly beneficial for managing conditions like diabetes.
Pharmacokinetics
The compound exhibits acceptable physicochemical and pharmacokinetic characteristics, with little toxicity, indicating its potential use as a lead drug candidate . It has a high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia, which is a rise in blood sugar levels after meals . This can help manage blood glucose levels in individuals with diabetes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is recommended to store the compound in a sealed, dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxyphenyl)Cinnamamide has been found to exhibit α-glucosidase inhibitory activity . This means that it can interact with the enzyme α-glucosidase, potentially inhibiting its function . The inhibitory activity of this compound greatly depends on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .
Cellular Effects
By inhibiting α-glucosidase, this compound could potentially slow down the breakdown of complex carbohydrates into glucose, thereby affecting glucose absorption and insulin response .
Molecular Mechanism
Molecular docking studies of this compound revealed that it interacted with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This suggests that this compound may exert its effects at the molecular level by binding to these residues and inhibiting the function of α-glucosidase .
Metabolic Pathways
Given its α-glucosidase inhibitory activity, this compound is likely involved in the metabolic pathway of carbohydrate digestion . It may interact with α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxyphenyl)Cinnamamide can be synthesized through the condensation reaction between 3-methoxyaniline and cinnamic acid derivatives. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow microreactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives, offering a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxyphenyl)Cinnamamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 3-hydroxyphenyl cinnamamide.
Reduction: Formation of N-(3-methoxyphenyl)cinnamylamine.
Substitution: Formation of various substituted cinnamamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)Cinnamamide can be compared with other cinnamamide derivatives, such as:
N-(4-Methoxyphenyl)Cinnamamide: Similar structure but with the methoxy group at the para position, which may affect its reactivity and biological activity.
N-(3-Hydroxyphenyl)Cinnamamide: The hydroxyl group can form hydrogen bonds, potentially altering its solubility and interaction with biological targets.
N-(3-Chlorophenyl)Cinnamamide: The presence of a chlorine atom can enhance its electron-withdrawing properties, affecting its chemical reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the cinnamamide scaffold.
Properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127033-74-3 | |
Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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